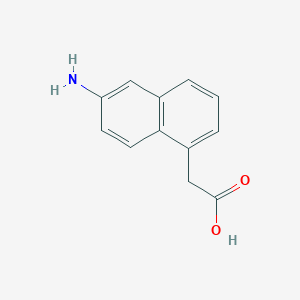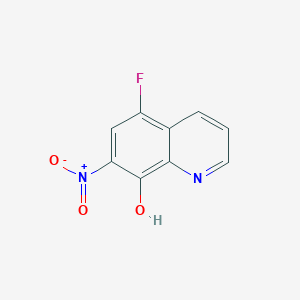
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another aromatic ring. This compound is characterized by the presence of hydroxyl and nitro functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a naphthyridine precursor followed by hydroxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents, such as nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-3-nitro-1,5-naphthyridin-2(1H)-one.
Reduction: Formation of 4-hydroxy-3-amino-1,5-naphthyridin-2(1H)-one.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-3-nitroquinoline: Similar structure but with a quinoline ring instead of a naphthyridine ring.
4-hydroxy-3-nitropyridine: Contains a pyridine ring with similar functional groups.
Uniqueness
4-hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one is unique due to its specific ring structure and the positioning of the hydroxyl and nitro groups. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
56517-37-4 |
|---|---|
Fórmula molecular |
C8H5N3O4 |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitro-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-4(2-1-3-9-5)10-8(13)6(7)11(14)15/h1-3H,(H2,10,12,13) |
Clave InChI |
OYNSMEADOLDSQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
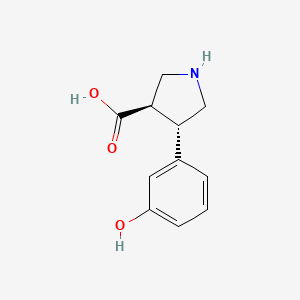
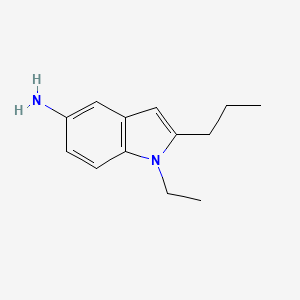
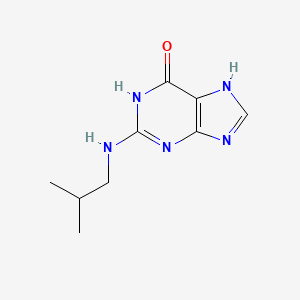
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)
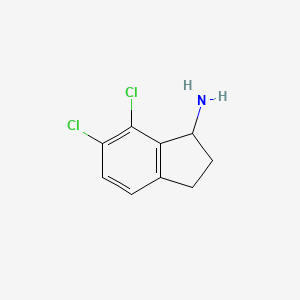


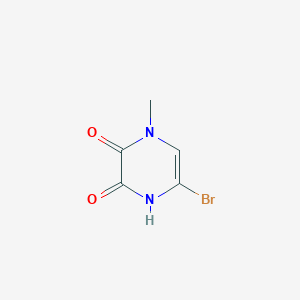
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)
